molecular formula C15H17N5O2S B7505453 N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No. B7505453
M. Wt: 331.4 g/mol
InChI Key: GZMYSKZFJVCJSF-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins within the target organism. This inhibition leads to a disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide exhibits a variety of biochemical and physiological effects. These include inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of the immune response. Additionally, this compound has been shown to exhibit low toxicity levels in vitro, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide in laboratory experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation is the complex synthesis process required to obtain the compound. This may limit its accessibility to researchers without specialized training or equipment.

Future Directions

There are several future directions for research involving N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide. One area of interest is the development of new therapeutic agents based on the compound's antimicrobial and anticancer properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, studies investigating the compound's potential as a treatment for drug-resistant infections are also warranted.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the synthesis of 4-propyl-1H-1,2,4-triazole-3-thiol, which is then reacted with 2-bromoacetophenone to form the intermediate product. The final step involves the reaction of the intermediate product with cyanogen bromide to yield the desired compound.

Scientific Research Applications

N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer effects. These properties make it a promising candidate for further research in the field of medicinal chemistry. Additionally, this compound has been shown to exhibit activity against drug-resistant strains of bacteria, making it a potential alternative to traditional antibiotics.

properties

IUPAC Name

N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-3-8-20-14(22)18-19-15(20)23-10(2)13(21)17-12-7-5-4-6-11(12)9-16/h4-7,10H,3,8H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMYSKZFJVCJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)NN=C1SC(C)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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